molecular formula C14H16N2O2 B443538 N~1~,N~4~-dicyclopropylterephthalamide CAS No. 401589-89-7

N~1~,N~4~-dicyclopropylterephthalamide

Cat. No.: B443538
CAS No.: 401589-89-7
M. Wt: 244.29g/mol
InChI Key: CEMGQFHDSIDFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N₁,N₄-Dicyclopropylterephthalamide is a terephthalamide derivative characterized by cyclopropyl substituents at the N₁ and N₄ positions of the terephthalic acid backbone.

Properties

CAS No.

401589-89-7

Molecular Formula

C14H16N2O2

Molecular Weight

244.29g/mol

IUPAC Name

1-N,4-N-dicyclopropylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C14H16N2O2/c17-13(15-11-5-6-11)9-1-2-10(4-3-9)14(18)16-12-7-8-12/h1-4,11-12H,5-8H2,(H,15,17)(H,16,18)

InChI Key

CEMGQFHDSIDFHM-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C(=O)NC3CC3

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C(=O)NC3CC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N₁,N₄-dicyclopropylterephthalamide with structurally related terephthalamide derivatives. Data are derived from available literature and commercial databases .

Compound Name Molecular Formula Molecular Weight Substituents (N₁, N₄) CAS Number Key Properties (Inferred)
N₁,N₄-Dicyclopropylterephthalamide C₁₈H₂₀N₂O₂ ~296.37 Cyclopropyl Not provided Moderate lipophilicity, potential rigidity
N,N′-Diphenyl-terephthalamide C₂₀H₁₆N₂O₂ 316.36 Phenyl 7154-31-6 High aromaticity, planar structure
N₁,N₄-Dicyclohexylterephthalamide C₂₀H₂₈N₂O₂ 328.45 Cyclohexyl 15088-29-6 High steric bulk, enhanced lipophilicity
N,N′-Dibenzhydryl-terephthalamide Not provided Not provided Benzhydryl Not provided Extreme steric hindrance, low solubility

Key Observations:

Substituent Effects on Molecular Weight :

  • Cyclohexyl substituents (328.45 g/mol) increase molecular weight compared to phenyl (316.36 g/mol) and cyclopropyl (estimated ~296.37 g/mol) groups due to their larger aliphatic rings .

The sp³-hybridized carbons may also increase rigidity . Phenyl Groups: Provide aromaticity and planar geometry, favoring π-π stacking interactions in solid-state structures. This could improve thermal stability but reduce solubility in polar solvents . Cyclohexyl Groups: Bulkier and more lipophilic than cyclopropyl, likely reducing crystallization tendencies and improving solubility in nonpolar solvents .

Hypothetical Reactivity :

  • N₁,N₄-Dicyclopropylterephthalamide may exhibit unique reactivity in photochemical or catalytic reactions due to the strained cyclopropane rings. In contrast, N,N′-diphenyl-terephthalamide is more likely to participate in electrophilic aromatic substitution.

Applications: N,N′-Diphenyl-terephthalamide: Used as a crosslinking agent in polymers or as a ligand in coordination chemistry . N₁,N₄-Dicyclohexylterephthalamide: Potential applications in drug delivery systems due to its lipophilicity .

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